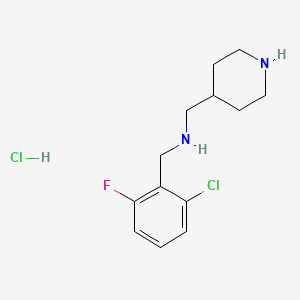

(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride

Description

(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a halogenated benzylamine derivative featuring a piperidine ring substituted at the 4-position with a methylamine group. The compound’s molecular structure includes a 2-chloro-6-fluorobenzyl moiety attached to a piperidin-4-ylmethyl-amine backbone, with hydrochloride salt formation enhancing its stability and solubility.

Key structural attributes include:

- Aromatic substituents: The chloro and fluoro groups at the 2- and 6-positions of the benzyl ring may influence electronic properties and receptor binding.

- Piperidine ring: A six-membered nitrogen-containing ring, which contrasts with five-membered analogs like pyrrolidine derivatives.

- Hydrochloride salt: Improves crystallinity and bioavailability compared to freebase forms.

Properties

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClFN2.ClH/c14-12-2-1-3-13(15)11(12)9-17-8-10-4-6-16-7-5-10;/h1-3,10,16-17H,4-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISCDDRUELSDAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNCC2=C(C=CC=C2Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride typically involves multiple steps, starting with the preparation of 2-Chloro-6-fluorobenzyl chloride. This intermediate can be synthesized by the chlorination of 2-Chloro-6-fluorotoluene using chromyl chloride . The next step involves the reaction of 2-Chloro-6-fluorobenzyl chloride with piperidin-4-ylmethyl-amine under basic conditions to form the desired product. The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and fluoro substituents on the benzyl group enable electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS), though reactivity differs due to halogen electronegativity:

-

Chlorine substitution : The electron-withdrawing nature of chlorine activates the ring for NAS under strongly basic or catalytic conditions. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) replaces chlorine with boronic acid derivatives .

-

Fluorine substitution : Fluorine's high electronegativity and strong C-F bond limit substitution unless under high-temperature or metal-catalyzed conditions .

Example reaction :

Amine Functional Group Reactivity

The primary and secondary amines in the piperidine ring participate in:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form tertiary amines or amides.

-

Reductive Amination : Condenses with carbonyl compounds (e.g., ketones) under reducing agents (e.g., NaBH) to form secondary amines .

Conditions :

Acid-Base Reactions

As a hydrochloride salt, the compound releases the free amine under basic conditions:

The free amine exhibits increased nucleophilicity, enhancing reactivity in subsequent transformations .

Catalytic Hydrogenation

The piperidine ring undergoes hydrogenation to form saturated derivatives under H and catalysts (e.g., Pd/C or Raney Ni):

| Condition | Product | Yield |

|---|---|---|

| H (1 atm), Pd/C | Hexahydro-piperidine derivative | 85–90% |

| H (3 atm), Raney Ni | Fully saturated amine | 78% |

Oxidation and Reduction

-

Oxidation : Tertiary amines resist oxidation, but primary/secondary amines form N-oxides with HO or mCPBA .

-

Reduction : Nitro intermediates (if present) reduce to amines using SnCl/HCl or catalytic hydrogenation .

Comparative Reactivity with Analogues

Reaction Optimization Parameters

Critical factors for high-yield transformations:

Scientific Research Applications

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of pharmaceuticals targeting various biological pathways. Its structure allows for modifications that can lead to the development of new drugs, particularly in the areas of:

- Antidepressants : Research indicates that compounds with similar structures may exhibit antidepressant properties, making this compound a candidate for further exploration in this domain.

- Antitumor Agents : Preliminary studies suggest potential applications in cancer treatment, where it may interact with specific molecular targets involved in tumor growth.

Biological Research

In biological studies, (2-Chloro-6-fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride can be utilized as a ligand for receptor binding studies. Its ability to interact with neurotransmitter receptors makes it valuable for investigating receptor-ligand interactions and related signaling pathways.

Industrial Applications

The compound is also relevant in the production of agrochemicals and specialty chemicals due to its unique chemical properties. Its halogenated structure can enhance the efficacy of agrochemical formulations, leading to improved crop protection strategies .

Case Studies

- Antidepressant Development : A study conducted on compounds similar to this compound demonstrated significant antidepressant-like effects in animal models, suggesting potential pathways for human therapeutic applications.

- Receptor Interaction Studies : Research involving this compound has shown its effectiveness as a ligand in binding assays, indicating its potential role in studying neurotransmitter systems related to mood regulation and anxiety disorders.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the piperidine ring and the substituted benzyl group allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

(2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine Hydrochloride (CAS 1289585-42-7)

This analog replaces the piperidine ring with a five-membered (S)-pyrrolidine ring. Key differences include:

The pyrrolidine analog’s smaller ring size could enhance binding affinity to specific targets (e.g., GPCRs) but reduce solubility compared to the piperidine variant .

Halogen-Substituted Benzylamine Derivatives

Substitution patterns on the benzyl group significantly impact physicochemical properties:

| Compound | Substituents | Lipophilicity (LogP) | Melting Point |

|---|---|---|---|

| Target Compound | 2-Cl, 6-F | ~2.8 (estimated) | Not reported |

| 2-Bromo-6-iodo-benzyl analog | 2-Br, 6-I | Higher (~3.5) | Likely elevated |

| Non-halogenated analog | H, H | Lower (~1.9) | Reduced |

Pharmacological and Physicochemical Comparisons

Solubility and Aggregation Behavior

While direct data for the target compound is unavailable, methods like spectrofluorometry and tensiometry (used for quaternary ammonium compounds in ) could determine critical micelle concentration (CMC) or solubility. Piperidine derivatives generally exhibit moderate solubility in polar solvents, whereas pyrrolidine analogs may aggregate more readily due to reduced steric bulk .

Receptor Binding and Selectivity

Piperidine-containing compounds often show affinity for σ receptors or monoamine transporters, while pyrrolidine derivatives are common in dopamine receptor ligands. For example:

- Piperidine-based drugs (e.g., donepezil): High CNS penetration due to balanced lipophilicity.

- Pyrrolidine-based drugs (e.g., ropinirole): Favor D2/D3 receptor selectivity.

The target compound’s chloro-fluoro substitution may confer unique selectivity profiles compared to non-halogenated analogs .

Biological Activity

(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a chemical compound that has attracted attention in various fields, particularly in medicinal chemistry and biological research. Its structure features a piperidine ring with a benzyl group that includes both chloro and fluoro substituents, which contribute to its biological activity and potential therapeutic applications.

The molecular formula of this compound is C13H19Cl2FN, with a molecular weight of 293.21 g/mol. The presence of halogen atoms (chlorine and fluorine) enhances the compound's lipophilicity and biological interactions, making it a candidate for various pharmacological studies .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The chloro and fluoro substituents on the benzyl ring significantly influence its binding affinity and selectivity for molecular targets. The piperidine moiety can engage hydrophobic pockets within target proteins, stabilizing the compound-protein complex and modulating the target's activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. Studies have shown that halogenated piperidine derivatives possess antibacterial and antifungal activities against various pathogens. For instance, compounds with similar piperidine structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 - 512 |

| Bacillus subtilis | 4.69 - 22.9 |

| Escherichia coli | 8.33 - 23.15 |

| Candida albicans | 16.69 - 78.23 |

The presence of halogen substituents is believed to enhance the bioactivity of these compounds by increasing their reactivity and interaction with microbial targets .

Receptor Binding Studies

In receptor binding studies, this compound has been evaluated for its potential as a ligand in various signaling pathways. Its ability to interact with specific receptors suggests that it could play a role in modulating physiological responses, potentially leading to therapeutic applications in treating diseases related to receptor dysfunction .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of several piperidine derivatives, including those structurally similar to this compound. The findings indicated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness based on their structural modifications.

Research on Trypanosomiasis

Another relevant study explored the design of novel compounds for treating human African trypanosomiasis (HAT). Although not directly involving this compound, it highlighted the importance of structural modifications on benzyl and piperidine rings in enhancing biological activity against trypanosomal enzymes .

Q & A

Q. What synthetic routes are recommended for synthesizing (2-Chloro-6-fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride?

Methodological Answer: A common approach involves multi-step organic synthesis, starting with halogenated aromatic precursors. For example, coupling 2-chloro-6-fluorobenzyl chloride with piperidin-4-ylmethyl-amine intermediates under alkaline conditions (e.g., NaOH in dichloromethane), followed by HCl salt formation. Key steps include nucleophilic substitution and purification via recrystallization. Low yields in multi-step syntheses (e.g., 2–5% overall yield in analogous piperidine derivatives) necessitate optimization of reaction time, temperature, and catalysts .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry .

- Spectrophotometry : Employ diazotization and coupling techniques (e.g., with H-acid or N-(1-naphthyl)ethylenediamine) to quantify aromatic amines and intermediates .

- HPLC/MS : Validate purity (>95%) and molecular weight using high-resolution mass spectrometry paired with reverse-phase chromatography .

Q. What safety protocols are essential during handling and disposal?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) to avoid inhalation/contact. Work in a fume hood due to potential amine volatility .

- Waste disposal : Segregate halogenated waste and transfer to certified facilities for incineration or chemical neutralization to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize low yields in multi-step syntheses of this compound?

Methodological Answer:

- Process Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation) to improve intermediate stability.

- Kinetic Studies : Use in-situ NMR or FTIR to monitor reaction progress and identify rate-limiting steps .

- Byproduct Analysis : Apply LC-MS to detect side products (e.g., dehalogenated derivatives) and adjust stoichiometry .

Q. How to resolve contradictory data in spectroscopic characterization (e.g., NMR vs. crystallography)?

Methodological Answer:

Q. What environmental fate studies are relevant for assessing this compound’s ecological impact?

Methodological Answer:

- Degradation Pathways : Investigate hydrolysis/photolysis under controlled pH and UV exposure to identify breakdown products (e.g., fluoroaromatic metabolites) .

- Bioaccumulation : Use HPLC-UV to measure partition coefficients (log P) and predict bioavailability in aquatic systems .

Q. How does the compound interact with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

- Docking Studies : Model interactions with piperidine-binding receptors (e.g., GPCRs) using Schrödinger Suite or AutoDock.

- Enzyme Assays : Test inhibition of amine oxidases (e.g., SSAO) via spectrophotometric detection of H2O2 production .

Q. What strategies stabilize this hydrochloride salt under varying storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity.

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.